(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate
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Overview
Description
(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate is a complex organic compound with a unique structure that includes a benzoate ester linked to a tetrahydrofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring system, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl acetate
- (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl propionate
Uniqueness
What sets (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate apart from similar compounds is its specific benzoate ester group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H24O6 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[(1R)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate |
InChI |
InChI=1S/C18H24O6/c1-11(21-15(19)12-9-7-6-8-10-12)13-14-18(4,16(20-5)22-13)24-17(2,3)23-14/h6-11,13-14,16H,1-5H3/t11-,13-,14-,16?,18-/m1/s1 |
InChI Key |
ZZZKAIYKNGONAA-ZEQWGKRKSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2[C@](C(O1)OC)(OC(O2)(C)C)C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1C2C(C(O1)OC)(OC(O2)(C)C)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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